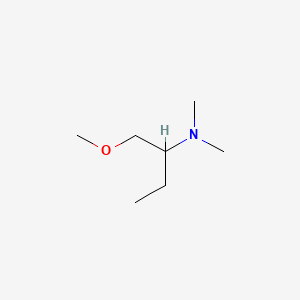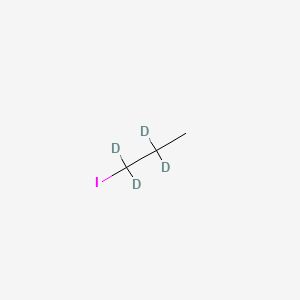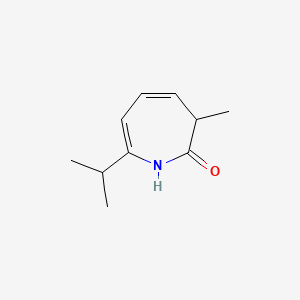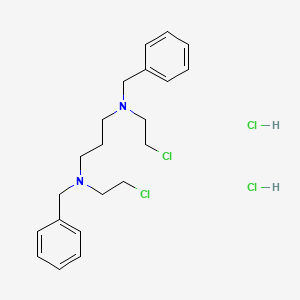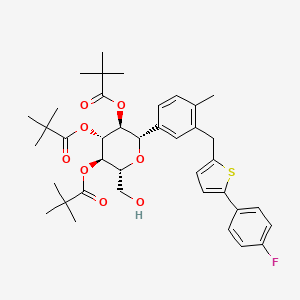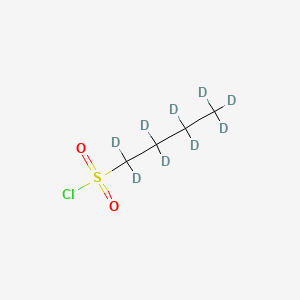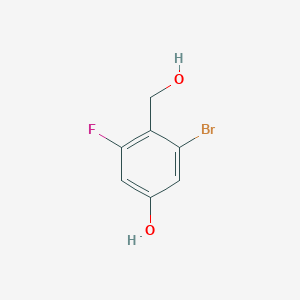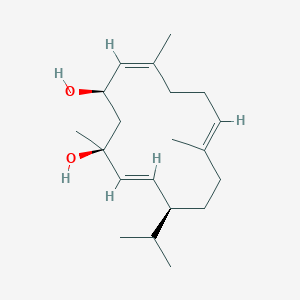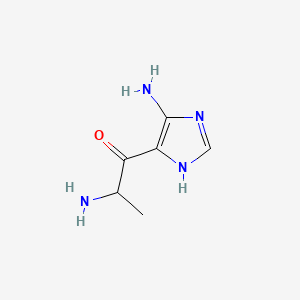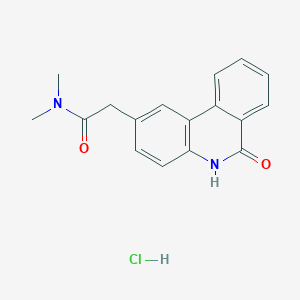
PJ-34 hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PJ-34 hydrochloride hydrate involves the reaction of N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide with hydrochloric acid in the presence of water to form the hydrate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: PJ-34 hydrochloride hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, water, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, in the presence of hydrochloric acid and water, the hydrate form of PJ-34 is produced .
Aplicaciones Científicas De Investigación
PJ-34 hydrochloride hydrate has a wide range of applications in scientific research . It is used as a PARP inhibitor in studies related to DNA repair and apoptosis . In biology, it is used to study the effects of PARP inhibition on various cellular processes . In medicine, this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as cancer and neurodegenerative diseases . Additionally, it is used in the industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
PJ-34 hydrochloride hydrate exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in the repair of DNA damage and the regulation of apoptosis . By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death in cancer cells . This mechanism makes it a potential therapeutic agent for the treatment of cancer and other diseases involving DNA damage .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to PJ-34 hydrochloride hydrate include other PARP inhibitors such as 3-Aminobenzamide, Olaparib, and Rucaparib .
Uniqueness: This compound is unique due to its high potency and specificity as a PARP inhibitor . It is approximately 1000-fold more potent than 3-Aminobenzamide, making it a valuable tool in scientific research . Additionally, its ability to inhibit PARP at low concentrations makes it an attractive candidate for therapeutic applications .
Propiedades
Número CAS |
1233521-13-5 |
|---|---|
Fórmula molecular |
C17H17ClN2O2 |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;/h3-9H,10H2,1-2H3,(H,18,21);1H |
Clave InChI |
FVVBAXYSDMEUMR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



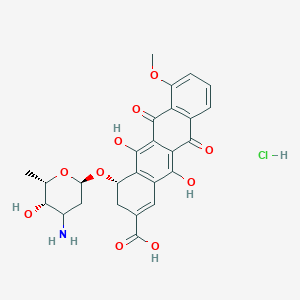
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
